molecular formula C12H16N4O2S B2951109 N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine CAS No. 1421475-87-7

N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine

Cat. No.: B2951109
CAS No.: 1421475-87-7
M. Wt: 280.35
InChI Key: CYPBRPVGXWYZCK-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine is a chemical compound characterized by its complex molecular structure, which includes a nitro group and a thiazole ring. This compound is part of the broader class of thiazole derivatives, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid. Subsequent nitration introduces the nitro group at the 6-position of the thiazole ring. Finally, the diamine moiety is introduced through amination reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1,N1-Dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Reduction products such as amines or alcohols.

  • Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

This compound has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activities have been explored, including potential antioxidant, anti-inflammatory, and antimicrobial properties.

  • Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the thiazole ring play crucial roles in these interactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness: N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine stands out due to its specific structural features, such as the presence of the nitro group and the diamine moiety, which contribute to its unique chemical and biological properties.

This compound's diverse applications and unique characteristics make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N',N'-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-15(2)7-3-6-13-12-14-10-5-4-9(16(17)18)8-11(10)19-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPBRPVGXWYZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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